molecular formula C13H19NO2S B5674403 4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine

4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine

Cat. No.: B5674403
M. Wt: 253.36 g/mol
InChI Key: IJQMGJHMGWYFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dimethoxyphenyl)methyl]thiomorpholine is an organic compound with the molecular formula C13H19NO2S It is a thiomorpholine derivative, characterized by the presence of a 2,4-dimethoxyphenyl group attached to the thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine typically involves the reaction of 2,4-dimethoxybenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethoxyphenyl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, organometallic compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(2,4-Dimethoxyphenyl)methyl]thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dimethoxyphenyl)methyl]thiomorpholine
  • 4-[(2,3-Dimethoxyphenyl)methyl]thiomorpholine

Comparison

Compared to its analogs, 4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQMGJHMGWYFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.